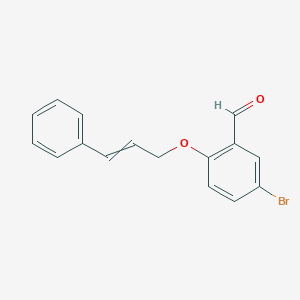

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is an organic compound with the molecular formula C16H13BrO2 and a molecular weight of 317.18 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzaldehyde ring and a phenylprop-2-enoxy group at the 2nd position. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-phenylprop-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the phenylprop-2-enoxy group, resulting in the formation of the desired product.

Chemical Reactions Analysis

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials and pharmaceuticals.

2. Biological Studies

- Biological Pathways : 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is utilized in studying biological pathways due to its interaction with specific biomolecules. It has been investigated for potential enzyme inhibition, impacting metabolic pathways that could lead to therapeutic applications.

3. Medicinal Chemistry

- Lead Compound Exploration : The compound is being explored as a lead candidate for drug development, particularly in targeting diseases where modulation of biological pathways is crucial. Its structural features may confer unique biological activities that warrant further investigation.

4. Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals and materials. Its reactivity and functional groups allow for the development of tailored chemical products for various applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Novel Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit promising anticancer activity by inhibiting specific cancer cell lines through targeted enzyme interactions.

- Development of Specialty Polymers : In industrial applications, modifications of this compound have been used to create specialty polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in drug discovery, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde can be compared with other similar compounds, such as:

5-Bromo-2-hydroxybenzaldehyde: This compound lacks the phenylprop-2-enoxy group and has different chemical properties and applications.

2-(3-Phenylprop-2-enoxy)benzaldehyde: This compound lacks the bromine atom, resulting in different reactivity and applications.

5-Bromo-2-(3-phenylprop-2-enyl)benzaldehyde: This compound has a phenylprop-2-enyl group instead of a phenylprop-2-enoxy group, leading to different chemical behavior.

These comparisons highlight the unique features and applications of this compound, making it a valuable compound in various fields of research.

Biological Activity

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparisons with related compounds.

- Molecular Formula : C16H13BrO2

- Molecular Weight : 317.18 g/mol

- IUPAC Name : this compound

The compound features a bromine atom at the 5th position of the benzaldehyde ring and a phenylprop-2-enoxy group at the 2nd position, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects.

-

Antimicrobial Activity :

- The compound has been investigated for its potential to inhibit the growth of pathogenic bacteria and fungi. Studies indicate that it may disrupt bacterial cell membranes, leading to cell death through mechanisms similar to those observed with other benzaldehyde derivatives .

- In vitro tests have shown that this compound exhibits antibacterial activity against strains such as Staphylococcus aureus and Bacillus anthracis.

-

Anticancer Properties :

- Preliminary research suggests that the compound may possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. The exact pathways involved are still under investigation but may include the modulation of signaling pathways related to cell survival and death .

Research Applications

The versatility of this compound allows it to be utilized in various scientific domains:

- Chemistry : It serves as an intermediate in organic synthesis, facilitating the development of more complex molecules.

- Biology : Its ability to interact with biomolecules makes it valuable for studying biological pathways and mechanisms.

- Pharmaceuticals : The compound is being explored for potential therapeutic applications, particularly in drug discovery aimed at targeting specific diseases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Lacks phenylprop-2-enoxy group | Antimicrobial activity reported |

| 2-(3-Phenylprop-2-enoxy)benzaldehyde | Lacks bromine atom | Different reactivity |

| 5-Bromo-2-(3-phenylprop-2-enyl)benzaldehyde | Has phenylprop-2-enyl group | Varying chemical behavior |

These comparisons highlight that while other compounds may share some biological activities, the unique combination of bromine and the phenylpropene structure in this compound contributes significantly to its distinct properties .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assays :

Properties

Molecular Formula |

C16H13BrO2 |

|---|---|

Molecular Weight |

317.18 g/mol |

IUPAC Name |

5-bromo-2-(3-phenylprop-2-enoxy)benzaldehyde |

InChI |

InChI=1S/C16H13BrO2/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2 |

InChI Key |

BQOMLOURFBRIGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Br)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.